![molecular formula C14H11ClF3NO2 B2490366 4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol CAS No. 1041573-47-0](/img/structure/B2490366.png)
4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol is a chemical compound with the molecular formula C14H11ClF3NO2 and a molecular weight of 317.69 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structural features, including a trifluoromethoxy group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenol with formaldehyde and 3-(trifluoromethoxy)aniline under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain proteins, thereby modulating their activity. This compound can inhibit or activate various enzymes and receptors, influencing cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol can be compared with similar compounds such as:
4-Chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol: This compound has a similar structure but differs in the presence of an imino group instead of an amino group.
4-Chloro-2-(trifluoromethyl)aniline: This compound lacks the phenol group and has different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-[[3-(trifluoromethoxy)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2/c15-10-4-5-13(20)9(6-10)8-19-11-2-1-3-12(7-11)21-14(16,17)18/h1-7,19-20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNLUFROMXUMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)
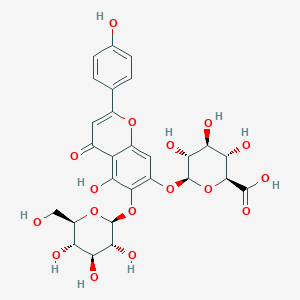
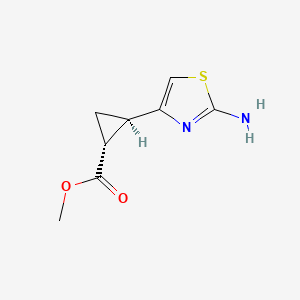
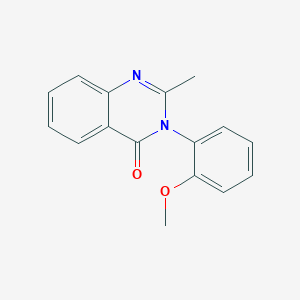
![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)
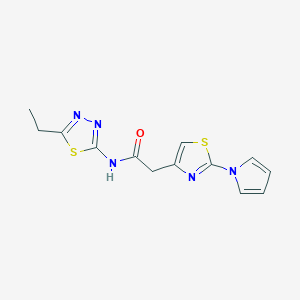
![2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2490293.png)
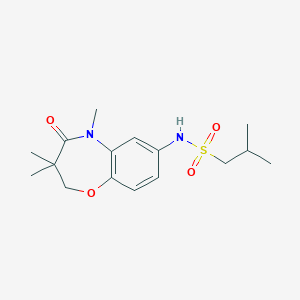

![N'-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2490298.png)
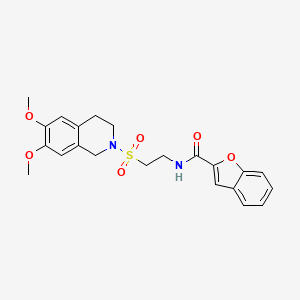
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2490303.png)
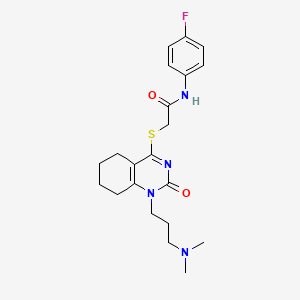
![1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2490306.png)
